
2-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions of a compound are determined by its molecular structure. Carboxylic acids, such as 4-Methoxyphenylacetic acid, are known to react with all bases, both organic and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. 4-Methoxyphenylacetic acid is described as pale yellow or off-white colored flakes . It is known to severely irritate skin and eyes and may be toxic if ingested .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that derivatives of rhodanine-3-acetic acid, which shares structural similarities with the compound , possess potential antimicrobial properties against a broad spectrum of bacteria, mycobacteria, and fungi. For instance, certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis, non-tuberculous mycobacteria, and methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Aldose Reductase Inhibition
Compounds related to 2-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid have been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications such as cataracts. Some derivatives, particularly 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids, have shown promising inhibitory activity, with potential applications in preventing cataract development in diabetic patients (La Motta et al., 2008).
Angiotensin Converting Enzyme Inhibition
Research into 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives, structurally related to the compound , has explored their potential as angiotensin-converting enzyme (ACE) inhibitors. These studies have identified compounds with potent ACE inhibitory activities and antihypertensive effects, contributing valuable insights into the design of new antihypertensive drugs (Hayashi et al., 1989).
Fluorescent Chemical Sensors
Some derivatives have been synthesized for the selective detection of metal ions, such as Co2+. These compounds exhibit fluorescent quenching effects in the presence of Co2+, suggesting their application as fluorescent chemical sensors for the detection of specific metal ions in various environments (Li Rui-j, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
4-methoxyphenylacetic acid, a related compound, has been found in human saliva, blood, and urine , suggesting that it may be well-absorbed and distributed in the body, metabolized, and then excreted.
Result of Action
It’s worth noting that indole derivatives, which share a similar structure with the compound , have been found to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-10-4-2-9(3-5-10)14-7-6-13(12(14)17)8-11(15)16/h2-5H,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHLANKTEHOZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2810108.png)
![(E)-3-(dimethylamino)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B2810109.png)
![1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole](/img/structure/B2810110.png)

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2810113.png)
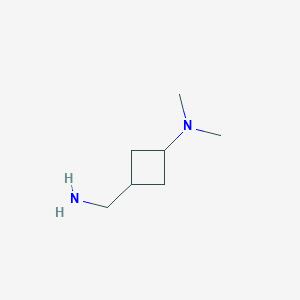

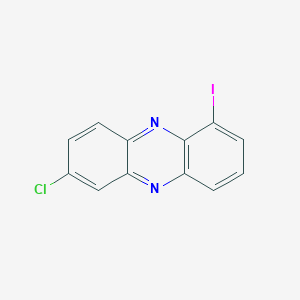
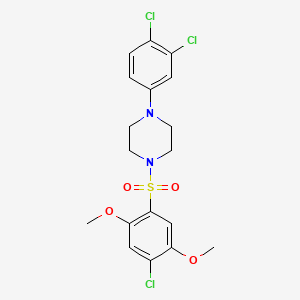
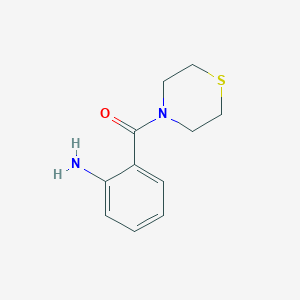
![Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810123.png)
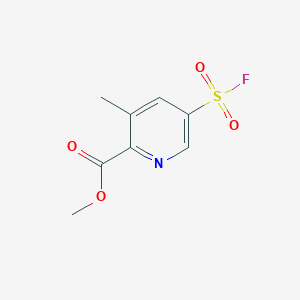

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2810130.png)
